4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and fusion techniques .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share a similar heterocyclic structure and are also investigated for their anticancer properties.
5-amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-[4-cyano-5-[(4-methylphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-4-6-15(7-5-14)13-22-20-18(12-21)23-19(27-20)16-8-10-17(11-9-16)28(25,26)24(2)3/h4-11,22H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXYMOYQTHESCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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